molecular formula C8H15NO3 B2641319 2-Methyl-4-piperidinone acetate CAS No. 1382774-58-4

2-Methyl-4-piperidinone acetate

Cat. No. B2641319
CAS RN: 1382774-58-4
M. Wt: 173.212
InChI Key: PNNYMZXLAXMKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-piperidinone acetate is a derivative of 4-Piperidone, an organic compound with the molecular formula OC(CH2)4NH . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Piperidines, including this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Thrombin Inhibition : Research has demonstrated the significant role of 2-Methyl-4-piperidinone derivatives in inhibiting thrombin, an enzyme critical for blood clotting. The study of stereo-configurations of these derivatives has shown varying inhibitory potencies, suggesting their potential in developing anticoagulant drugs (Okamoto et al., 1981).

  • Analgesic Agents : Certain derivatives of 2-Methyl-4-piperidinone have been identified to exhibit higher analgesic activities than traditional painkillers like acetylsalicylic acid. This indicates their potential in creating more effective pain management therapies (Aytemir et al., 1999).

  • Antimycobacterial Activity : Spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition involving 2-Methyl-4-piperidinone derivatives, have shown potent in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Kumar et al., 2008).

Organic Synthesis and Material Science

  • Molecular Structure Studies : Investigations into the molecular structure of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylates, involving 2-Methyl-4-piperidinone, have revealed insights into hydrogen bonding and C-H…π interactions. This has implications for designing molecules with desired physical and chemical properties (Khan et al., 2013).

  • Corrosion Inhibition : Piperidine derivatives, including those based on 2-Methyl-4-piperidinone, have been assessed for their corrosion inhibition capabilities on iron surfaces. Such studies are pivotal in materials science, offering routes to protect metals against corrosion (Kaya et al., 2016).

Synthetic Methodologies

  • Diversity-Oriented Synthesis : The development of methods for the synthesis of polysubstituted 2-piperidinones, utilizing 2-Methyl-4-piperidinone as a key intermediate, showcases the compound's versatility in generating structurally diverse and pharmacologically relevant molecules (Liu et al., 2012).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Methyl-4-piperidinone acetate, is an important task of modern organic chemistry .

properties

IUPAC Name

acetic acid;2-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H4O2/c1-5-4-6(8)2-3-7-5;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNYMZXLAXMKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the product of step B (3.8 g, 18.7 mmol) in acetic acid (20 mL) was added Pd/C 10% (380 mg) cautiously. The resulting mixture was hydrogenated at 50 psi H2 for 3 h. The reaction mixture was filtered through celite and washed with acetic acid (20 mL). The filtrate was concentrated in vacuo to yield 2-methylpiperidin-4-one acetate as a brown oil (2.98 g, >99%) which was sufficiently pure for the next step: 1H NMR (CD3OD, 400 MHz) δ 3.24-3.19 (m, 1H), 2.86-2.81 (m, 1H), 2.74-2.67 (m, 1H), 2.51-2.49 (m, 2H), 2.37-2.28 (m, 2H), 2.22-2.18 (m, 1H), 2.12-2.02 (m, 2H), 1.08 (d, J=6.4 Hz, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
380 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.